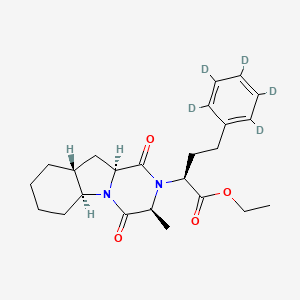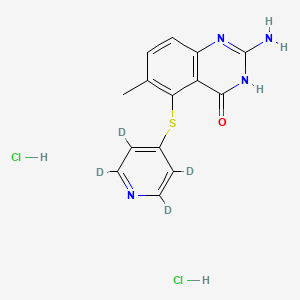
Nolatrexed-d4 (dihydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nolatrexed-d4 (dihydrochloride) is a novel folate-based inhibitor of thymidylate synthase. Thymidylate synthase is an enzyme that catalyzes the terminal, rate-limiting step of the de novo synthesis of thymidine nucleotides, which are used exclusively in the synthesis of DNA . Nolatrexed-d4 (dihydrochloride) has shown activity against rodent and human tumor cell lines in vitro and against selected tumor models in vivo .
準備方法
The synthesis of Nolatrexed-d4 (dihydrochloride) involves a three-step process. The starting material, 4-bromo-5-methylisatin, is converted into methyl anthranilate using potassium peroxydisulfate and sodium methoxide. In the final Ullmann reaction, potassium carbonate is employed instead of sodium hydride, and the amount of copper catalysts is significantly reduced. Sodium sulfide solution is used to efficiently remove copper under approximately neutral conditions instead of hydrogen sulfide/methanol under strongly acidic conditions . These modifications ensure that Nolatrexed-d4 (dihydrochloride) is prepared in good yield and high purity .
化学反応の分析
Nolatrexed-d4 (dihydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a non-competitive inhibitor of thymidylate synthase with an inhibition constant of 11 nM . Common reagents used in these reactions include potassium peroxydisulfate, sodium methoxide, and potassium carbonate . The major products formed from these reactions are intermediates that lead to the final compound, Nolatrexed-d4 (dihydrochloride) .
科学的研究の応用
Nolatrexed-d4 (dihydrochloride) has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied for its potential use in cancer therapy due to its ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis . Clinical studies have shown that Nolatrexed-d4 (dihydrochloride) can be safely administered to children with cancer and has demonstrated therapeutic activity as well as antiproliferative toxicity . It has also been investigated in combination with other drugs, such as paclitaxel, to optimize treatment schedules and determine pharmacokinetic interactions .
作用機序
Nolatrexed-d4 (dihydrochloride) exerts its effects by inhibiting thymidylate synthase, the rate-limiting enzyme in the de novo biosynthetic pathway for thymidine nucleotides . Thymidine nucleotides are essential for DNA synthesis, and by inhibiting thymidylate synthase, Nolatrexed-d4 (dihydrochloride) disrupts DNA synthesis and cell proliferation . This mechanism makes it a promising candidate for anticancer therapy .
類似化合物との比較
Nolatrexed-d4 (dihydrochloride) is unique among thymidylate synthase inhibitors due to its folate-based structure. Similar compounds include CB3717 and raltitrexed (Tomudex), which are also folate-based inhibitors of thymidylate synthase . Nolatrexed-d4 (dihydrochloride) has shown advantages over these compounds, such as reduced toxicity and improved efficacy in certain tumor models . Other similar compounds include classical antifolates like methotrexate, which also target thymidylate synthase but have different structures and mechanisms of action .
特性
分子式 |
C14H14Cl2N4OS |
|---|---|
分子量 |
361.3 g/mol |
IUPAC名 |
2-amino-6-methyl-5-(2,3,5,6-tetradeuteriopyridin-4-yl)sulfanyl-3H-quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C14H12N4OS.2ClH/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9;;/h2-7H,1H3,(H3,15,17,18,19);2*1H/i4D,5D,6D,7D;; |
InChIキー |
PJKVJJYMWOCLIJ-VEIJUDMSSA-N |
異性体SMILES |
[2H]C1=C(N=C(C(=C1SC2=C(C=CC3=C2C(=O)NC(=N3)N)C)[2H])[2H])[2H].Cl.Cl |
正規SMILES |
CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


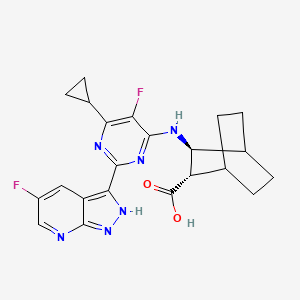

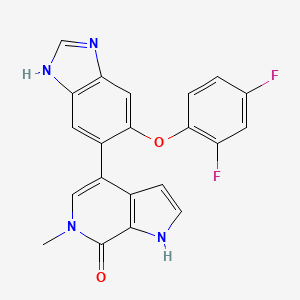
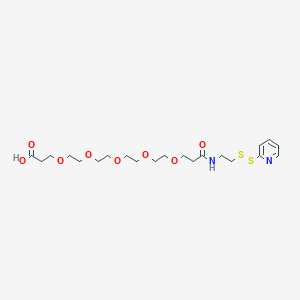
![1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride](/img/structure/B12427903.png)
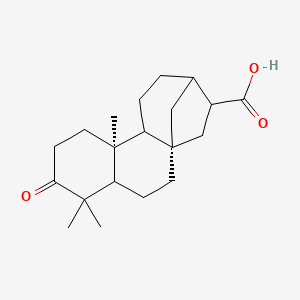


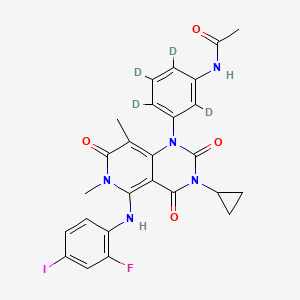
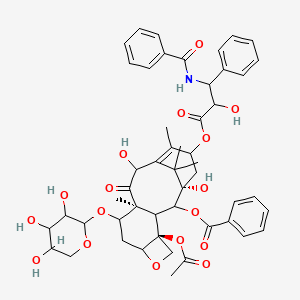
![4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B12427944.png)

